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CAS No.: 1378887-91-2

Cat. No.: B2954125

Get Quote

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Chloro-3-
fluoroisonicotinohydrazide

Executive Summary
2-Chloro-3-fluoroisonicotinohydrazide represents a critical scaffold in the development of

next-generation antitubercular agents and heterocyclic building blocks. As a di-halogenated

derivative of isoniazid (INH), this molecule offers a strategic modulation of lipophilicity and

metabolic stability. The introduction of chlorine at the C2 position and fluorine at the C3 position

alters the electronic landscape of the pyridine ring, significantly impacting pKa, solubility, and

binding affinity compared to the parent isoniazid pharmacophore.

This guide provides a comprehensive technical analysis of this molecule, detailing its predicted

physicochemical properties, synthetic pathways, and rigorous characterization protocols for

researchers in medicinal chemistry.
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Before establishing experimental workflows, the structural baseline must be defined. The

presence of the C3-fluorine atom (ortho to the hydrazide) introduces a specific "ortho-effect,"

influencing conformation via intramolecular hydrogen bonding and steric gating.

Parameter Data / Descriptor

IUPAC Name 2-Chloro-3-fluoro-pyridine-4-carbohydrazide

Parent Acid CAS 628691-93-0 (2-Chloro-3-fluoroisonicotinic acid)

Molecular Formula C₆H₅ClFN₃O

Molecular Weight 189.57 g/mol

SMILES C1=CN=C(C(=C1C(=O)NN)F)Cl

H-Bond Donors 2 (Hydrazide -NH-NH₂)

H-Bond Acceptors 4 (Pyridine N, Carbonyl O, Hydrazide Ns, F)

Rotatable Bonds 1 (C-C Carbonyl bond)

Physicochemical Properties (Predicted &
Comparative)
The following parameters distinguish this molecule from standard isoniazid. The values below

are derived from Structure-Activity Relationship (SAR) consensus for halogenated pyridines.

Lipophilicity (LogP/LogD)
Isoniazid (Baseline): LogP ≈ -0.70 (Highly hydrophilic).

2-Chloro-3-fluoro Derivative: LogP ≈ 0.45 – 0.85.

Implication: The addition of lipophilic halogens shifts the molecule from hydrophilic to

moderately lipophilic. This enhances passive membrane permeability, potentially improving

intracellular accumulation in Mycobacterium tuberculosis while maintaining water solubility

sufficient for oral formulations.

Acid Dissociation Constant (pKa)
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The electronic environment is dominated by the electron-withdrawing nature of the halogens.

Pyridine Nitrogen (N1): The basicity is drastically reduced. While isoniazid has a pKa ~1.8,

the inductive effect of Cl (C2) and F (C3) will suppress protonation, likely lowering the pKa to

< 0.5.

Hydrazide Group: The acidity of the hydrazide -NH- is increased (pKa < 10.5) due to the

electron-deficient pyridine ring stabilizing the conjugate base.

Solubility Profile
Aqueous: Moderate. Lower than isoniazid due to increased lipophilicity, but the hydrazide

moiety remains a solubilizing group at acidic pH.

Organic: Highly soluble in DMSO, Methanol, and DMF.

Synthetic Pathway & Reaction Logic
The synthesis requires careful control to prevent nucleophilic attack on the C2-Chlorine or C3-

Fluorine atoms by hydrazine. The recommended route utilizes the ester intermediate to allow

mild hydrazinolysis.

Critical Control Point
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+ CO2 Quench
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isonicotinate

Hydrazinolysis
(NH2NH2·H2O, 0°C)

2-Chloro-3-fluoro-
isonicotinohydrazide

Avoid SNAr on F/Cl
Keep Temp < 10°C
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Figure 1: Synthetic workflow from the commercially available pyridine precursor. Note the

temperature control in Step 3 to prevent displacement of the halogens by hydrazine.
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Experimental Protocols for Characterization
As a researcher, you must validate the identity and purity of this intermediate. The following

protocols are designed for self-validation.

Protocol A: Potentiometric pKa Determination
Objective: Determine the ionization constants to predict biodistribution.

Preparation: Dissolve 5 mg of the hydrazide in 20 mL of 0.1 M KCl (ionic strength adjuster).

Ensure the solution is degassed to remove CO₂.

Titration: Perform a dual titration (Acid -> Base and Base -> Acid) using 0.1 M HCl and 0.1 M

KOH.

Data Analysis: Use the Bjerrum plot method.

Expectation: Look for the hydrazide deprotonation event near pH 10-11. The pyridine

protonation will likely be too low to observe in standard aqueous titration (requires non-

aqueous titration if precise value is needed).

Protocol B: HPLC Purity & LogD Estimation
Objective: Assess purity and estimate lipophilicity via retention time correlation.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

Validation:

Inject Isoniazid as a reference standard (RT ~ 1.5 - 2.0 min).
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The 2-Chloro-3-fluoro derivative should elute significantly later (estimated RT ~ 5.0 - 6.0

min) due to the halogen-induced lipophilicity.

Stability & Degradation Pathways
Understanding the stability profile is crucial for storage and formulation.

Oxidative Stress Hydrolytic Stress (Acid/Base)
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Figure 2: Primary degradation pathways. The hydrazide group is susceptible to oxidation

(yellowing) and hydrolysis back to the parent acid.

Storage Recommendation:

Store at -20°C.

Protect from light (amber vials).

Store under Argon/Nitrogen atmosphere to prevent hydrazide oxidation.
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To cite this document: BenchChem. [physicochemical properties of 2-Chloro-3-
fluoroisonicotinohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2954125/docs#physicochemical-properties-of-2-
chloro-3-fluoroisonicotinohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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